Ferrimycin A1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Ferrimycin A1 is an iron-containing sideromycin antibacterial compound produced by the soil-dwelling bacterium Streptomyces galilaeus .
- Sideromycins are a class of antibiotics that incorporate iron into their structure, allowing them to target iron-dependent bacterial processes.
Preparation Methods
- Synthetic routes for Ferrimycin A1 are not widely documented, but it is typically isolated from natural sources.
- Industrial production methods involve fermentation of Streptomyces galilaeus cultures, followed by extraction and purification.
Chemical Reactions Analysis
- Ferrimycin A1 undergoes various reactions:
Oxidation: It can be oxidized under specific conditions.
Reduction: Reduction reactions may modify its structure.
Substitution: Some functional groups can be substituted.
- Common reagents include oxidizing agents, reducing agents, and nucleophiles.
- Major products formed depend on the specific reaction conditions.
Scientific Research Applications
Antibacterial Activity: Ferrimycin A1 exhibits activity against Gram-positive bacteria.
Drug Discovery: Researchers have explored its potential as a lead candidate in antibiotic drug discovery.
Mechanistic Studies: This compound has been used to study protein synthesis inhibition in Staphylococcus aureus.
Mechanism of Action
- Ferrimycin A1’s mechanism involves binding to iron and interfering with bacterial iron uptake systems.
- It may inhibit protein synthesis, affecting bacterial growth and survival.
Comparison with Similar Compounds
- Ferrimycin A1 is unique due to its iron content and specific antibacterial activity.
- Similar compounds include other sideromycins like danomycin, which share iron-dependent mechanisms.
Biological Activity
Ferrimycin A1 is a sideromycin antibiotic derived from ferrioxamine B, known for its potent antibacterial properties, particularly against Gram-positive bacteria. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential clinical applications.
This compound functions primarily as a protein synthesis inhibitor . It achieves this by interfering with the incorporation of amino acids into proteins, specifically targeting the seryl-tRNA synthetase in bacterial cells. This was demonstrated through studies using radiolabeled phenylalanine, which showed a significant reduction in protein synthesis in Staphylococcus aureus when exposed to this compound .
Key Findings:
- Inhibition of Protein Synthesis : The compound inhibits the incorporation of radiolabeled phenylalanine into proteins in bacterial cells, confirming its role as a selective inhibitor of protein biosynthesis .
- Transport Mechanism : this compound is taken up by bacteria through specific siderophore transport systems, allowing it to effectively enter bacterial cells and exert its antibacterial effects .
Efficacy Against Bacterial Strains
This compound exhibits notable antibacterial activity against various strains of bacteria, particularly those resistant to conventional antibiotics. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against selected pathogens:
Case Studies and Research Findings
Several studies have highlighted the biological activity and potential applications of this compound:
- In Vivo Efficacy : In animal models, this compound demonstrated effective antibacterial properties against infections caused by S. aureus and other pathogens. The compound's ability to inhibit protein synthesis was linked to reduced bacterial load in infected tissues .
- Resistance Development : Despite its efficacy, there is a noted rapid development of resistance among certain bacterial strains when exposed to this compound over extended periods. This resistance is attributed to the structural similarities between this compound and other siderophores like ferrioxamine B, which may facilitate the conversion of this compound into less effective forms .
- Comparative Studies : Research comparing this compound with other antibiotics revealed that it maintains activity even in iron-rich environments, where many traditional antibiotics lose efficacy. This characteristic makes it a valuable candidate for treating infections in patients with high iron levels or those undergoing iron supplementation therapy .
Properties
CAS No. |
15319-50-3 |
---|---|
Molecular Formula |
C41H65FeN10O14 |
Molecular Weight |
977.9 g/mol |
IUPAC Name |
iron(3+);methyl 6-[3-[5-[[4-[5-[[4-[5-[acetyl(oxido)amino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylcarbamoyl]-5-hydroxyanilino]-4-amino-5-hydroxy-5-(hydroxymethyl)-6-methyl-2-oxopiperidine-3-carboximidate |
InChI |
InChI=1S/C41H65N10O14.Fe/c1-27(53)49(62)20-10-4-7-17-44-31(55)13-15-33(57)50(63)21-11-5-8-18-45-32(56)14-16-34(58)51(64)22-12-6-9-19-46-38(59)28-23-29(25-30(54)24-28)47-40(2)41(61,26-52)36(42)35(37(43)65-3)39(60)48-40;/h23-25,35-36,43,47,52,54,61H,4-22,26,42H2,1-3H3,(H,44,55)(H,45,56)(H,46,59)(H,48,60);/q-3;+3 |
InChI Key |
NQVNPJGERCVAPV-UHFFFAOYSA-N |
SMILES |
CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)C1=CC(=CC(=C1)O)NC2(C(C(C(C(=O)N2)C(=N)OC)N)(CO)O)C)[O-])[O-])[O-].[Fe+3] |
Canonical SMILES |
CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)C1=CC(=CC(=C1)O)NC2(C(C(C(C(=O)N2)C(=N)OC)N)(CO)O)C)[O-])[O-])[O-].[Fe+3] |
Synonyms |
ferrimycin A dihydrochloride ferrimycin A1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.